What are the physical and chemical properties of Ethyl 2-(benzylamino)-5-chloronicotinate?
What are the physical and chemical properties of Ethyl 2-(benzylamino)-5-chloronicotinate?
An In-Depth Technical Guide to Ethyl 2-(benzylamino)-5-chloronicotinate
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(benzylamino)-5-chloronicotinate (CAS No. 1186405-01-5) is a substituted pyridine derivative with a molecular formula of C₁₅H₁₅ClN₂O₂. This compound incorporates several key functional groups: a pyridine ring, a secondary benzylamine moiety, a chloro substituent, and an ethyl ester. Such a combination of structural features makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The pyridine core is a common scaffold in numerous biologically active compounds, and the substituents offer multiple points for chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs. This guide provides a comprehensive overview of its known and predicted physical and chemical properties, a plausible synthetic route, and a standard protocol for its analytical characterization.
Molecular Structure and Identification
The foundational step in understanding the properties of any chemical entity is a thorough characterization of its molecular structure.
| Identifier | Value | Source |
| IUPAC Name | Ethyl 2-(benzylamino)-5-chloropyridine-3-carboxylate | N/A |
| CAS Number | 1186405-01-5 | [1] |
| Molecular Formula | C₁₅H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 304.75 g/mol | N/A |
| Canonical SMILES | CCOC(=O)C1=C(NC=C(Cl)C=C1)NCC2=CC=CC=C2 | N/A |
Molecular Structure Diagram
Caption: Molecular structure of Ethyl 2-(benzylamino)-5-chloronicotinate.
Physical Properties
| Property | Predicted Value | Rationale/Notes |
| Appearance | White to off-white or pale yellow solid | Based on related compounds like 2-amino-5-chloropyridine, which is a beige crystalline solid[2]. The presence of the larger aromatic systems may lead to a crystalline solid form at room temperature. |
| Melting Point | 120-150 °C | This is an estimation. For comparison, 2-amino-5-chloropyridine has a melting point of 135-138 °C[3]. The larger molecular weight and potential for hydrogen bonding in the subject molecule would influence this value. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the molecular size and polarity. Decomposition at higher temperatures is likely. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol, acetone). Low solubility in water. | The ethyl ester and chloro groups contribute to some lipophilicity, while the pyridine nitrogen and amino group provide polarity. This suggests good solubility in a range of organic solvents but limited aqueous solubility, a common trait for such molecules[4]. |
Chemical Properties and Reactivity
The chemical behavior of Ethyl 2-(benzylamino)-5-chloronicotinate is dictated by its constituent functional groups.
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Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position of the pyridine ring is on an electron-deficient ring, but it is less activated towards nucleophilic aromatic substitution than a halogen at the 2- or 4-positions. However, under forcing conditions, it could potentially be displaced by strong nucleophiles.
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Amine Reactivity: The secondary amine is a key reactive site. It can be further alkylated or acylated. It also possesses a proton that can participate in hydrogen bonding, influencing the molecule's physical properties and its interactions with biological targets.
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Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This provides a handle for further derivatization, for example, to form amides.
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Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated to form a pyridinium salt. The ring itself can undergo electrophilic substitution, although the existing substituents will direct the position of any incoming electrophile and may deactivate the ring.
Proposed Synthetic Pathway
A logical and common synthetic route to Ethyl 2-(benzylamino)-5-chloronicotinate would involve a nucleophilic aromatic substitution reaction. The starting material, Ethyl 2-chloronicotinate, is commercially available.
Caption: Proposed synthesis of Ethyl 2-(benzylamino)-5-chloronicotinate.
Experimental Rationale: The synthesis leverages the high reactivity of the chlorine atom at the 2-position of the pyridine ring in Ethyl 2,5-dichloronicotinate towards nucleophilic attack. Benzylamine acts as the nucleophile. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is typically added to scavenge the HCl byproduct, driving the reaction to completion. A polar aprotic solvent like dimethylformamide (DMF) is suitable for this type of reaction, and heating is often required to achieve a reasonable reaction rate.
Analytical Characterization Protocol: High-Performance Liquid Chromatography (HPLC)
To confirm the identity and purity of synthesized Ethyl 2-(benzylamino)-5-chloronicotinate, a robust analytical method is essential. Reverse-phase HPLC is a standard and reliable technique for this purpose.
Objective: To develop an HPLC method for the separation and quantification of Ethyl 2-(benzylamino)-5-chloronicotinate.
Instrumentation and Materials:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
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Sample Diluent: 50:50 Acetonitrile:Water
Methodology:
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Sample Preparation:
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Accurately weigh approximately 1 mg of the sample.
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Dissolve in 10 mL of the sample diluent to create a 0.1 mg/mL stock solution.
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Further dilute as necessary for analysis.
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Chromatographic Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Column Temperature: 30 °C
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UV Detection: 254 nm (Aromatic compounds typically absorb at this wavelength. A full UV scan of the compound would determine the optimal wavelength).
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Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
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Self-Validation and Causality:
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C18 Column: The non-polar stationary phase is well-suited for retaining the moderately non-polar analyte.
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Gradient Elution: A gradient from high aqueous to high organic mobile phase composition ensures that the analyte will be eluted with a good peak shape and that any impurities with a wide range of polarities will also be separated and eluted from the column.
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TFA in Mobile Phase: The addition of an ion-pairing agent like TFA helps to sharpen the peaks of basic compounds, such as this pyridine derivative, by minimizing tailing caused by interactions with residual silanols on the silica support.
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UV Detection at 254 nm: The presence of two aromatic rings (pyridine and benzene) suggests strong absorbance in the UV region, making 254 nm a good starting point for detection.
Expected Results: A single major peak corresponding to Ethyl 2-(benzylamino)-5-chloronicotinate should be observed. The retention time will depend on the exact conditions and system but is expected to be in the mid-to-late part of the gradient. The purity can be calculated from the peak area percentage. For structural confirmation, the peak could be collected and analyzed by mass spectrometry (LC-MS).
Conclusion
Ethyl 2-(benzylamino)-5-chloronicotinate is a molecule with considerable potential as a building block in the development of novel chemical entities for pharmaceutical and agrochemical applications. While comprehensive experimental data on its physical and chemical properties are currently sparse in the public domain, this guide provides a solid foundation based on its molecular structure, the known properties of its precursors, and established principles of chemical reactivity and analysis. The proposed synthetic and analytical methodologies offer a practical starting point for researchers and scientists working with this compound. As with any new chemical entity, all handling and experimental work should be conducted with appropriate safety precautions in a controlled laboratory environment.
References
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PubChem. (n.d.). 2-Amino-5-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSrc. (2023, August 24). 2-Amino-5-chloropyridine. Retrieved from [Link]
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ResearchGate. (2023, August 9). Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies. Retrieved from [Link]
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ChemBK. (n.d.). Ethyl 2-(benzylamino)-5-chloronicotinate. Retrieved from [Link]
Sources
- 1. Buy Ethyl 2-(benzylamino)-5-chloronicotinate | 1186405-01-5 [smolecule.com]
- 2. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
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